4-(Hydroxymethyl)-3-nitrobenzoic acid
Overview
Description
4-(Hydroxymethyl)-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, featuring a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-nitrobenzoic acid typically involves the nitration of 4-(Hydroxymethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 4-(Hydroxymethyl)benzoic acid is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid at a temperature range of 0-5°C
Purification: The reaction mixture is then poured into ice-cold water to precipitate the product, which is filtered and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification steps may include additional techniques such as column chromatography or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or iron filings in acidic conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium on carbon catalyst or iron filings in hydrochloric acid (HCl).
Substitution: Various nucleophiles such as halides, amines, or alcohols under suitable conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-nitrobenzoic acid.
Reduction: 4-(Hydroxymethyl)-3-aminobenzoic acid.
Substitution: Depending on the nucleophile used, products such as 4-(Halomethyl)-3-nitrobenzoic acid or 4-(Aminomethyl)-3-nitrobenzoic acid.
Scientific Research Applications
4-(Hydroxymethyl)-3-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
4-(Aminomethyl)-3-nitrobenzoic acid: Contains an amino group instead of a hydroxymethyl group, altering its chemical and biological properties.
Uniqueness
4-(Hydroxymethyl)-3-nitrobenzoic acid is unique due to the presence of both hydroxymethyl and nitro groups on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and potential applications in various fields. The compound’s reactivity and versatility make it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Properties
IUPAC Name |
4-(hydroxymethyl)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOYLJCVVIDGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363554 | |
Record name | 4-Hydroxymethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82379-38-2 | |
Record name | 4-Hydroxymethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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